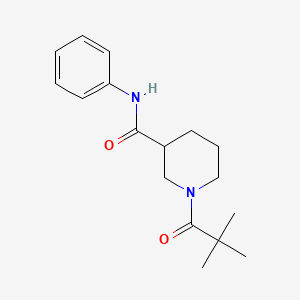![molecular formula C18H25N3O3 B5976835 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, also known as IPP, is a compound that has been widely studied for its potential use in scientific research. This molecule is part of a class of compounds known as piperazinones, which have diverse biological activities and have been used in the development of drugs for a variety of diseases. In
Mecanismo De Acción
The mechanism of action of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone is not fully understood, but it is believed to act through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor activity, 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has also been shown to have anti-inflammatory effects. 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has also been shown to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. One area of interest is in the development of new drugs based on the structure of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. Another area of interest is in the further exploration of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone's neuroprotective effects, with a focus on understanding its mechanism of action. Additionally, there is potential for research on the use of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone in the treatment of anxiety disorders and other psychiatric conditions. Finally, there is potential for research on the use of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone in combination with other drugs, to explore potential synergistic effects.
Métodos De Síntesis
The synthesis of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone involves the reaction of 2-isoxazolidone with 3-phenylpropylamine in the presence of sodium hydride, followed by the addition of ethyl oxalyl chloride and piperazine. This reaction results in the formation of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of neuroscience, where 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has been shown to have neuroprotective effects. 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in vitro.
Propiedades
IUPAC Name |
3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-11-5-13-24-21)14-16-18(23)19-9-12-20(16)10-4-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGQAVFAVBSQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)
![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)



![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)